7-Bromo-3-methylchromane
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Overview
Description
7-Bromo-3-methylchromane is an organic compound with the molecular formula C10H11BrO. It is a derivative of chromane, featuring a bromine atom at the 7th position and a methyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylchromane typically involves the bromination of 3-methylchromane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methylchromane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can yield the parent chromane compound.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted chromanes depending on the nucleophile used.
Oxidation: Chromanone derivatives.
Reduction: Chromane.
Scientific Research Applications
7-Bromo-3-methylchromane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active chromane derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methylchromane is largely dependent on its chemical reactivity. The bromine atom at the 7th position makes it a versatile intermediate for various chemical transformations. In biological systems, its mechanism of action may involve interaction with specific enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-Methylchromane: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Bromo-2-methylchromane: Similar structure but with the methyl group at the 2nd position, leading to different reactivity and properties.
7-Bromo-4-methylchromane:
Uniqueness: 7-Bromo-3-methylchromane is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H11BrO |
---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
7-bromo-3-methyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11BrO/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
QGVVDYZXYPTQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)Br)OC1 |
Origin of Product |
United States |
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